![molecular formula C16H20N2O3S B2858071 2-((3,5-dimethoxybenzyl)thio)-6-propylpyrimidin-4(3H)-one CAS No. 900007-45-6](/img/structure/B2858071.png)
2-((3,5-dimethoxybenzyl)thio)-6-propylpyrimidin-4(3H)-one
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Description
The compound “2-((3,5-dimethoxybenzyl)thio)-6-propylpyrimidin-4(3H)-one” is a complex organic molecule. It contains a pyrimidinone ring, which is a common structure in many biological compounds. The 3,5-dimethoxybenzyl group is a derivative of benzyl, with two methoxy (OCH3) groups attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would likely show a pyrimidinone ring substituted with a propyl group at the 6-position and a 3,5-dimethoxybenzylthio group at the 2-position .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several functional groups. The pyrimidinone could potentially undergo reactions at the carbonyl group, and the thioether could be oxidized. The methoxy groups on the benzyl ring could direct electrophilic aromatic substitution to the other positions on the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the polar pyrimidinone and the nonpolar benzyl ring could give it both polar and nonpolar characteristics .Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(3,5-dimethoxyphenyl)methylsulfanyl]-4-propyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-4-5-12-8-15(19)18-16(17-12)22-10-11-6-13(20-2)9-14(7-11)21-3/h6-9H,4-5,10H2,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXDERISNLVDMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,5-dimethoxybenzyl)thio)-6-propylpyrimidin-4(3H)-one |
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